8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione
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Overview
Description
8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione, also known as 8-chlorotheophylline, is a derivative of theophylline. It is a xanthine compound that has stimulant properties and is often used in combination with other drugs to enhance their effects. This compound is known for its ability to block adenosine receptors, which leads to increased alertness and reduced fatigue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione typically involves the chlorination of theophylline. The reaction is carried out by treating theophylline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 8-position of the theophylline molecule.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, leading to a variety of substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione involves the blockade of adenosine receptors, particularly the A1 and A2A receptors . By inhibiting these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. This mechanism is similar to that of caffeine, another xanthine derivative .
Comparison with Similar Compounds
8-Chloro-1,3-dimethylpurin-3-ium-2,6-dione is similar to other xanthine derivatives, such as:
Caffeine: Both compounds block adenosine receptors, but caffeine is more widely used as a stimulant.
Theophylline: This compound is the parent molecule of this compound and is used primarily in the treatment of respiratory diseases.
Paraxanthine: Another metabolite of caffeine, which also has stimulant properties.
The uniqueness of this compound lies in its combination with other drugs to enhance their effects and its specific use in certain therapeutic applications .
Properties
Molecular Formula |
C7H6ClN4O2+ |
---|---|
Molecular Weight |
213.60 g/mol |
IUPAC Name |
8-chloro-1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H6ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3/q+1 |
InChI Key |
YBPQGOTUXCDDEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Cl |
Origin of Product |
United States |
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